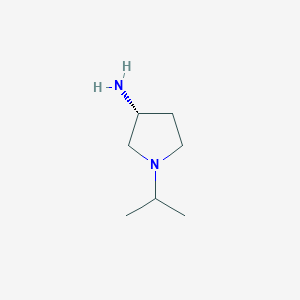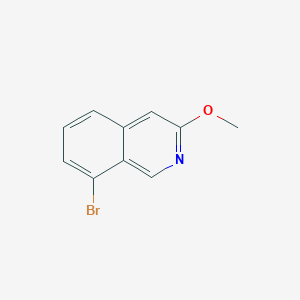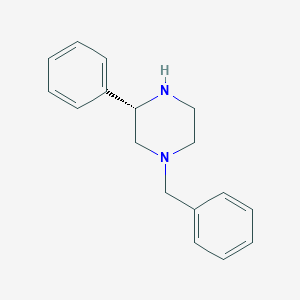
Diphenylphosphinoethyldimethylethoxysilan
Übersicht
Beschreibung
Diphenylphosphinoethyldimethylethoxysilane is an organosilicon compound with the chemical formula C18H25OPSi. It is commonly used as a ligand or catalyst in organic synthesis reactions, particularly in transition metal-catalyzed reactions. This compound is known for its ability to coordinate with metal centers, facilitating various catalytic processes .
Wissenschaftliche Forschungsanwendungen
Diphenylphosphinoethyldimethylethoxysilane has numerous applications in scientific research, including:
Chemistry: It is widely used as a ligand in transition metal-catalyzed reactions, aiding in the synthesis of complex organic molecules.
Biology: It can be used in the development of biologically active compounds and in studies involving metal-ligand interactions.
Industry: It is used in the production of polymers, surface-active agents, and organic solar cells.
Wirkmechanismus
Target of Action
Diphenylphosphinoethyldimethylethoxysilane is often used as a ligand or catalyst in organic synthesis reactions . In these cases, the primary targets would be the reactant molecules in the synthesis reaction.
Mode of Action
As a ligand, Diphenylphosphinoethyldimethylethoxysilane can coordinate with a metal center to assist in catalyzing a reaction . The exact interaction would depend on the specific reaction and the other reactants involved.
Biochemische Analyse
Biochemical Properties
Diphenylphosphinoethyldimethylethoxysilane plays a significant role in biochemical reactions, primarily as a ligand in transition metal-catalyzed reactions. It interacts with enzymes and proteins that contain metal centers, such as metalloenzymes. The phosphine group in diphenylphosphinoethyldimethylethoxysilane coordinates with the metal ions in these enzymes, facilitating catalytic activity. This interaction enhances the enzyme’s ability to catalyze reactions, making diphenylphosphinoethyldimethylethoxysilane a crucial component in biochemical processes involving metal-catalyzed transformations .
Cellular Effects
Diphenylphosphinoethyldimethylethoxysilane influences various cellular processes by interacting with cell signaling pathways and affecting gene expression. It has been observed to modulate the activity of certain kinases and phosphatases, which are key regulators of cell signaling. This modulation can lead to changes in cellular metabolism and gene expression patterns. Additionally, diphenylphosphinoethyldimethylethoxysilane can impact cellular functions such as proliferation and differentiation by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, diphenylphosphinoethyldimethylethoxysilane exerts its effects through binding interactions with biomolecules. The phosphine group in the compound forms coordination bonds with metal ions in enzymes, leading to enzyme activation or inhibition. This binding can alter the enzyme’s conformation and activity, resulting in changes in the catalytic efficiency of the enzyme. Furthermore, diphenylphosphinoethyldimethylethoxysilane can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby regulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diphenylphosphinoethyldimethylethoxysilane can change over time due to its stability and degradation properties. The compound is known to react slowly with moisture, which can lead to gradual degradation and loss of activity. Long-term studies have shown that diphenylphosphinoethyldimethylethoxysilane can have sustained effects on cellular function, but its activity may diminish over time due to hydrolysis and other degradation processes .
Dosage Effects in Animal Models
The effects of diphenylphosphinoethyldimethylethoxysilane in animal models vary with different dosages. At low doses, the compound can enhance catalytic activity and improve metabolic processes. At high doses, it may exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Studies have shown that there is a threshold dose beyond which the adverse effects of diphenylphosphinoethyldimethylethoxysilane become significant, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
Diphenylphosphinoethyldimethylethoxysilane is involved in various metabolic pathways, particularly those related to its role as a ligand in metal-catalyzed reactions. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. The compound can affect the activity of enzymes such as oxidoreductases and transferases, thereby modulating the overall metabolic network within cells .
Transport and Distribution
Within cells and tissues, diphenylphosphinoethyldimethylethoxysilane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its hydrophobicity and ability to form coordination complexes with metal ions, which can affect its accumulation in certain tissues .
Subcellular Localization
Diphenylphosphinoethyldimethylethoxysilane exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often found in organelles such as the endoplasmic reticulum and mitochondria, where it can interact with metal-containing enzymes and other biomolecules. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific compartments within the cell .
Vorbereitungsmethoden
Diphenylphosphinoethyldimethylethoxysilane can be synthesized through several chemical reactions. One common method involves the reaction of organophosphorus compounds with dimethylethoxysilane. The reaction typically requires specific conditions, such as controlled temperature and the presence of a catalyst, to yield the desired product . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency.
Analyse Chemischer Reaktionen
Diphenylphosphinoethyldimethylethoxysilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different phosphine derivatives.
Substitution: It participates in substitution reactions where the ethoxy group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Diphenylphosphinoethyldimethylethoxysilane is unique due to its specific structure and functional groups, which provide distinct reactivity and coordination properties. Similar compounds include:
Triphenylphosphine: Another commonly used ligand in transition metal-catalyzed reactions.
Dimethylphenylphosphine: A related compound with different substituents on the phosphorus atom.
Ethylphosphine: A simpler phosphine ligand with different reactivity.
These compounds share some similarities in their use as ligands but differ in their specific reactivity and applications .
Eigenschaften
IUPAC Name |
2-[ethoxy(dimethyl)silyl]ethyl-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25OPSi/c1-4-19-21(2,3)16-15-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,4,15-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHZUESDMPWWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)CCP(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25OPSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700902 | |
| Record name | {2-[Ethoxy(dimethyl)silyl]ethyl}(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359859-29-3 | |
| Record name | {2-[Ethoxy(dimethyl)silyl]ethyl}(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B1504863.png)

![6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1504867.png)
